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molecular formula C8H5BrN2O2 B8591164 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone

1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone

Cat. No. B8591164
M. Wt: 241.04 g/mol
InChI Key: UHAKFHKIBFHMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

1-(2,1,3-Benzoxadiazol-5-yl)ethanone (230 mg, 1.42 mmol) was combined with NBS (265 mg, 1.49 mmol) and ammonium acetate (11 mg, 0.14 mmol) in ether (5 mL) and the resulting mixture was stirred at RT for 1 h. Carbon tetrachloride was added (5 mL) and the mixture was heated at 80° C. for 1 h. An additional 0.2 equivalents of NMS were added and the mixture was heated at 80° C. for an additional 2 h. The reaction mixture was filtered and the filtrate was washed with water and the organic layer was dried over MgSO4. The crude product which still contained starting material was used without purification in the next step. Step D: 1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone-1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone (crude, 200 mg, 0.830 mmol) was combined with 1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride (256 mg, 0.830 mmol) in acetonitrile (2 mL) and treated with Hunig's base (0.145 mL, 0.830 mmol). The reaction mixture was stirred at 60° C. for 5 h. The reaction mixture was concentrated and purification by preparative TLC afforded the title compound. LC/MS: [(M+1)]+=433.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
reactant
Reaction Step Three
Name
1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone
Quantity
200 mg
Type
reactant
Reaction Step Four
Name
1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
Quantity
256 mg
Type
reactant
Reaction Step Five
Quantity
0.145 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:6][C:5]=12.C1C(=O)N([Br:20])C(=O)C1.C([O-])(=O)C.[NH4+].N1ON=C2C=C(C(=O)CN3CCN(C(=O)CC4C=CC(N5C=NN=N5)=CC=4)CC3)C=CC=12.N1ON=C2C=C(C(=O)CBr)C=CC=12.Cl.N1(C(=O)CC2C=CC(N3C=NN=N3)=CC=2)CCNCC1.CCN(C(C)C)C(C)C>CCOCC.C(#N)C.C(Cl)(Cl)(Cl)Cl>[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10](=[O:12])[CH2:11][Br:20])[CH:7]=[CH:6][C:5]=12 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
N=1ON=C2C1C=CC(=C2)C(C)=O
Step Two
Name
Quantity
265 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
11 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone
Quantity
200 mg
Type
reactant
Smiles
N=1ON=C2C1C=CC(=C2)C(CN2CCN(CC2)C(CC2=CC=C(C=C2)N2N=NN=C2)=O)=O.N=1ON=C2C1C=CC(=C2)C(CBr)=O
Step Five
Name
1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
Quantity
256 mg
Type
reactant
Smiles
Cl.N1(CCNCC1)C(CC1=CC=C(C=C1)N1N=NN=C1)=O
Step Six
Name
Quantity
0.145 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
An additional 0.2 equivalents of NMS were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
was used without purification in the next step
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 60° C. for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purification by preparative TLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1ON=C2C1C=CC(=C2)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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